molecular formula C22H22ClNO3S B5124757 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate

Cat. No.: B5124757
M. Wt: 415.9 g/mol
InChI Key: XZNPLLSZHYJBJS-UHFFFAOYSA-N
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Description

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a dibenzylamino group attached to an ethyl chain, which is further connected to a 4-chlorobenzenesulfonate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Properties

IUPAC Name

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3S/c23-21-11-13-22(14-12-21)28(25,26)27-16-15-24(17-19-7-3-1-4-8-19)18-20-9-5-2-6-10-20/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNPLLSZHYJBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCOS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate typically involves the reaction of 2-(dibenzylamino)ethanol with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The dibenzylamino group can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to remove the sulfonate group, yielding the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines or thiols.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate has a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonate-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate involves its interaction with nucleophiles, leading to the substitution of the sulfonate group. The molecular targets include nucleophilic sites on biomolecules or other organic compounds. The pathways involved typically include nucleophilic attack and subsequent displacement of the sulfonate group.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxy)ethyl 4-methylbenzenesulfonate
  • 2-(benzyloxy)ethyl 4-chlorobenzenesulfonate
  • N,N-dibenzylglycine ethyl ester

Uniqueness

2-(dibenzylamino)ethyl 4-chlorobenzenesulfonate is unique due to its dibenzylamino group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where the dibenzylamino functionality is required.

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